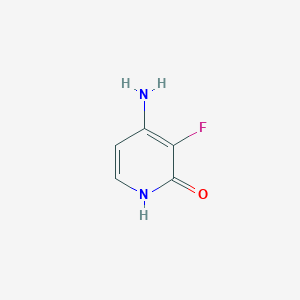

4-Amino-3-fluoropyridin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-fluoro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILAIIIKPAXPHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001300954 | |

| Record name | 4-Amino-3-fluoro-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105252-97-9 | |

| Record name | 4-Amino-3-fluoro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105252-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-fluoro-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-fluoropyridin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Amino 3 Fluoropyridin 2 1h One and Its Precursors

Strategic Approaches to Pyridinone Ring Formation

The construction of the pyridinone ring is a fundamental step in the synthesis of 4-Amino-3-fluoropyridin-2(1H)-one. A variety of synthetic strategies have been developed to form this heterocyclic scaffold. Two primary approaches are prevalent in the literature: the cyclization of acyclic precursors and the modification of existing heterocyclic systems. eurekaselect.comresearchgate.net

One common method involves the condensation of acyclic compounds. For instance, dimethyl 3-oxopentanedioate can react with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and a primary amine, catalyzed by L-proline, to yield a 2-(1H)-pyridinone in an environmentally friendly, one-pot synthesis. nih.gov Another approach starts with ethyl acetoacetate (B1235776), which is converted to an imino ester in aqueous ammonia (B1221849) and subsequently condensed with diethyl malonate to form an ethyl 4-hydroxy-2-pyridinone-3-carboxylate. nih.gov A tandem one-pot conversion of nitriles with ethyl bromoacetate in THF via a Blaise reaction intermediate has also been shown to be an efficient method for producing various 2-pyridinone derivatives. nih.gov

Alternatively, pyridinone rings can be synthesized from other six-membered ring compounds. For example, pyridine (B92270) can be converted to 4-nitropyridine-N-oxide using hydrogen peroxide and nitric acid, followed by acetylation and elimination reactions to generate the pyridinone. nih.gov Another route involves the deacetylation of a pyranone and subsequent treatment with an ammonia solution. nih.gov

The table below summarizes some of the key strategies for pyridinone ring formation.

| Starting Materials | Reagents and Conditions | Product Type |

| Dimethyl 3-oxopentanedioate, DMF-DMA, primary amine | L-proline catalyst | 2-(1H)-pyridinone |

| Ethyl acetoacetate, diethyl malonate | Aqueous ammonia | Ethyl 4-hydroxy-2-pyridinone-3-carboxylate |

| Nitriles, ethyl bromoacetate | THF, Blaise reaction intermediate | 2-Pyridinone derivatives |

| Pyridine | Hydrogen peroxide, nitric acid, acetylation, elimination | Pyridinone |

| Deacetylated pyranone | Ammonia solution | Pyridinone |

Regioselective Fluorination Techniques in Pyridine and Pyridinone Synthesis

The introduction of a fluorine atom at a specific position on the pyridine or pyridinone ring is a critical step in the synthesis of this compound. Regioselectivity is paramount to ensure the desired biological activity of the final compound. Both direct and indirect fluorination methods have been developed to achieve this.

Direct Fluorination Strategies

Direct C-H fluorination offers a more direct route to fluorinated pyridines, avoiding the need for pre-functionalized substrates. orgsyn.org A notable method involves the use of silver(II) fluoride (B91410) (AgF2) to achieve site-selective fluorination of a single carbon-hydrogen bond in pyridines and diazines. researchgate.netnih.gov This reaction occurs at ambient temperature and exhibits exclusive selectivity for fluorination adjacent to the nitrogen atom. nih.gov The mild conditions of this method allow for the fluorination of medicinally important compounds. nih.gov

Another direct approach utilizes Selectfluor, an electrophilic fluorinating agent, for the regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines in aqueous conditions. acs.org This method produces monofluorinated products in moderate to good yields. acs.org

The following table outlines key direct fluorination strategies.

| Substrate | Fluorinating Agent | Key Features |

| Pyridines and diazines | Silver(II) fluoride (AgF2) | Site-selective C-H fluorination adjacent to nitrogen, ambient temperature. researchgate.netnih.gov |

| Imidazo[1,2-a]pyridines | Selectfluor | Regioselective synthesis of 3-fluorinated products in aqueous conditions. acs.org |

Indirect Fluorination via Precursors

Indirect methods for fluorination typically involve the synthesis of a precursor molecule that is then converted to the fluorinated target. This often provides greater control over regioselectivity. For instance, the synthesis of 4-amino-3-fluoro-2(1H)-pyridinone has been achieved from 4-amino-3,5,6-trifluoro-2(1H)-pyridinone through a bis-defluorination reaction with hydrazine. nih.gov Another precursor-based approach involves the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® to yield fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines by eliminating hydrogen fluoride. nih.gov

A Rh(III)-catalyzed C–H functionalization approach has also been developed for the preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method is effective for a variety of substituted oximes and alkynes, including terminal alkynes which couple with high regioselectivity. nih.gov

The table below summarizes some indirect fluorination techniques.

| Precursor | Reagents and Conditions | Product |

| 4-Amino-3,5,6-trifluoro-2(1H)-pyridinone | Hydrazine | 4-Amino-3-fluoro-2(1H)-pyridinone nih.gov |

| 1,2-Dihydropyridines | Selectfluor® | Fluorinated 3,6-dihydropyridines nih.gov |

| α-Fluoro-α,β-unsaturated oximes and alkynes | Rh(III) catalyst | Multi-substituted 3-fluoropyridines nih.gov |

Introduction of the Amino Functionality on the Pyridinone Core

The introduction of an amino group at the C4-position of the pyridinone ring is a crucial step in the synthesis of the target compound. Several methods have been developed for the amination of pyridine and pyridinone derivatives.

A practical method for the amination of nitropyridones involves treatment with hexamethyldisilazane to couple the nitropyridone with a primary amine, avoiding hazardous reagents like POCl3. acs.org The activation of the pyridone by a nitro group is necessary for this coupling to proceed efficiently. acs.org

For the C4-selective amination of pyridines, a method utilizing nucleophilic substitution of hydrogen (SNH) has been reported. nih.gov This approach proceeds through a 4-pyridyl pyridinium salt intermediate, which then reacts with aqueous ammonia to yield the 4-aminopyridine (B3432731) product without the need for intermediate isolation. nih.gov

Another strategy for the 2-amination of pyridines involves the conversion of pyridine N-oxides to 2-aminopyridines in a one-pot reaction using Ts2O-tBuNH2, followed by in situ deprotection with TFA. organic-chemistry.org This method demonstrates high yields and excellent regioselectivity for the 2-amino product over the 4-amino product. organic-chemistry.org

The following table provides an overview of methods for introducing the amino functionality.

| Substrate | Reagents and Conditions | Product | Key Features |

| Nitropyridones | Hexamethyldisilazane, primary amine | Aminonitropyridines | Avoids hazardous reagents. acs.org |

| Pyridines | Aqueous ammonia | 4-Aminopyridines | C4-selective amination via SNH. nih.gov |

| Pyridine N-oxides | Ts2O-tBuNH2, TFA | 2-Aminopyridines | High yield and regioselectivity. organic-chemistry.org |

Radiochemical Synthesis of Fluorinated Pyridinones (e.g., [18F]-labeled analogues)

The synthesis of [18F]-labeled fluorinated pyridinones is of great importance for their use as radiotracers in Positron Emission Tomography (PET). nih.gov Nucleophilic heteroaromatic substitution with no-carrier-added [18F]fluoride is a highly efficient method for the radiosynthesis of these compounds. nih.gov This method typically involves a good leaving group, such as a nitro or trimethylammonium group, at the ortho-position of the pyridine ring. nih.gov The reaction is generally performed in DMSO with the K[18F]F-K222 complex under conventional heating or microwave irradiation, often resulting in high radiochemical yields. nih.gov

The development of silicon-fluoride acceptor (SiFA) technology has simplified the 18F-labeling process, allowing for milder reaction conditions and requiring smaller amounts of precursor. youtube.com This method is independent of costly equipment and extensive training. youtube.com

The table below highlights key aspects of radiochemical synthesis.

| Labeling Method | Key Features |

| Nucleophilic heteroaromatic substitution with [18F]fluoride | High efficiency, requires a good leaving group, performed in DMSO with K[18F]F-K222 complex. nih.gov |

| Silicon-Fluoride Acceptor (SiFA) Technology | Simplified protocol, milder reaction conditions, reduced precursor quantity. youtube.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly processes. Several strategies have been explored to achieve this.

Microwave-assisted synthesis has been shown to be an effective green chemistry tool, offering advantages such as shorter reaction times and improved yields in the synthesis of pyridine derivatives. nih.gov One-pot multicomponent reactions also contribute to greener synthesis by reducing the number of steps and minimizing waste. nih.gov

The use of environmentally friendly solvents is another key aspect of green chemistry. Deep Eutectic Solvents (DES), which are typically non-toxic, biodegradable, and inexpensive, are being investigated as potential green solvents for pyridine synthesis. ijarsct.co.in Solvent-free synthesis is another approach that has been developed for creating novel pyridine derivatives. nih.gov

The development of new catalysts, including biocatalysts and iron-based catalysts, is also a focus of green chemistry research. ijarsct.co.inrsc.org Iron-catalyzed cyclization of ketoxime acetates and aldehydes has been shown to be a facile and green method for the synthesis of substituted pyridines. rsc.org

The following table summarizes some green chemistry approaches in pyridine synthesis.

| Green Chemistry Principle | Application in Pyridine Synthesis |

| Microwave-Assisted Synthesis | Shorter reaction times, improved yields. nih.gov |

| One-Pot Multicomponent Reactions | Reduced number of steps, minimized waste. nih.gov |

| Green Solvents | Use of Deep Eutectic Solvents (DES). ijarsct.co.in |

| Solvent-Free Synthesis | Elimination of reaction solvents. nih.gov |

| Green Catalysts | Development of biocatalysts and iron-based catalysts. ijarsct.co.inrsc.org |

Chemical Transformations and Derivatization of 4 Amino 3 Fluoropyridin 2 1h One

Reactivity at the Pyridinone Nitrogen Atom

The nitrogen atom within the pyridin-2(1H)-one ring of 4-Amino-3-fluoropyridin-2(1H)-one is a key site for derivatization, most notably through alkylation and glycosylation reactions. The acidity of the N-H proton facilitates its removal by a base, generating a nucleophilic pyridinone anion that can react with various electrophiles.

Alkylation reactions on related pyridinone and pyrimidinone systems have been studied, revealing a competition between N-alkylation and O-alkylation. The outcome of these reactions is often dependent on the nature of the alkylating agent, the solvent, and the base used. For instance, in the alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones, direct alkylation with alkyl halides can lead to a mixture of N- and O-alkylated products chembk.com. However, the use of more complex alkylating agents has been shown to favor N-alkylation exclusively chembk.com. While direct studies on this compound are limited, it is anticipated that similar regioselectivity challenges and opportunities exist.

A significant transformation involving the pyridinone nitrogen is glycosylation, which leads to the formation of nucleoside analogues. These derivatives are of considerable interest in medicinal chemistry. For example, this compound can be reacted with a protected ribofuranosyl donor to yield the corresponding β-D-ribofuranosyl nucleoside. This reaction typically proceeds via the silylation of the heterocyclic base to enhance its solubility and reactivity, followed by coupling with the sugar donor in the presence of a Lewis acid catalyst.

| Reactant | Reagent(s) | Product | Reference |

| This compound | 1. Hexamethyldisilazane, (NH₄)₂SO₄ | 4-Amino-3-fluoro-1-(β-D-ribofuranosyl)-2(1H)-pyridinone | ambeed.com |

| 2. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, SnCl₄ | |||

| 3. NH₃, MeOH |

This table presents a representative glycosylation reaction based on analogous transformations.

Reactions Involving the Amino Group (e.g., acylation, alkylation)

The exocyclic amino group at the C-4 position of this compound is a primary nucleophilic center, readily undergoing reactions such as acylation and alkylation. These transformations are fundamental for introducing a wide range of substituents, thereby modulating the compound's physicochemical and biological properties.

Acylation of the amino group can be achieved using various acylating agents, including acid chlorides and anhydrides, typically in the presence of a base to neutralize the acid byproduct. For instance, the amino group of related 4-aminopyridazin-3(2H)-one systems has been successfully acylated with anhydrides in pyridine (B92270) nih.gov. Similarly, the amino group in 3-aminopyridin-2(1H)-ones has been acylated with chloroacetyl chloride researchgate.net. These examples suggest that the amino group of this compound would readily react under similar conditions.

Alkylation of the amino group is another important transformation, though it can be more challenging to control than acylation, with the potential for over-alkylation to form secondary and tertiary amines. Reductive amination of a corresponding carbonyl compound is an alternative strategy to achieve mono-alkylation.

| Starting Material | Reagent(s) | Product | Conditions | Reference |

| 4-Aminopyridazin-3(2H)-one derivative | Acetic anhydride | 4-Acetamidopyridazin-3(2H)-one derivative | Pyridine, sealed vessel | nih.gov |

| 3-Amino-6-methyl-4-phenylpyridin-2(1H)-one | Chloroacetyl chloride | 3-(Chloroacetylamino)-6-methyl-4-phenylpyridin-2(1H)-one | - | researchgate.net |

| 3-Amino-6-methyl-4-phenylpyridin-2(1H)-one | Aromatic aldehydes | 3-(Arylimino)pyridin-2(1H)-one derivatives (Schiff bases) | - | researchgate.net |

This table showcases acylation and related reactions on analogous aminopyridinone and aminopyridazinone systems.

Substitutions on the Fluorinated Pyridinone Ring System

The fluorinated pyridinone ring is an electron-deficient system, making it susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom at the C-3 position, while generally a stable substituent, can potentially be displaced by strong nucleophiles under forcing conditions. However, the positions ortho and para to the ring nitrogen are typically more activated towards nucleophilic attack.

In related 3-fluoropyridine (B146971) systems, functionalization often occurs at the C-2 or C-6 positions. For example, the regioselective amidomethylation of 4-chloro-3-fluoropyridine (B1587321) has been achieved at the C-2 position through both metalation and Minisci-type radical reactions ambeed.comacs.org. These methods provide a pathway to introduce aminomethyl and amidomethyl groups onto the pyridine ring. While the pyridinone oxygen and the amino group in the target molecule would influence the regioselectivity, similar transformations could potentially be applied.

Furthermore, C-H functionalization represents a modern approach to modify the pyridine ring. Photoredox-mediated couplings have been utilized for the synthesis of substituted 3-fluoropyridines, demonstrating the feasibility of forming new carbon-carbon bonds on such scaffolds researchgate.net.

| Substrate | Reaction Type | Reagent(s) | Position of Substitution | Reference |

| 4-Chloro-3-fluoropyridine | Minisci-type amidomethylation | N-Boc glycine (B1666218) hydroxyphthalimide ester, photoredox catalyst | C-2 | acs.org |

| 4-Chloro-3-fluoropyridine | Deprotonation and formylation | LDA, DMF | C-2 | ambeed.com |

This table illustrates substitution reactions on a closely related 4-chloro-3-fluoropyridine, suggesting potential reactivity for the target compound's ring system.

Formation of Condensed Heterocyclic Systems Incorporating the this compound Moiety

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an amide-like functionality within the ring, makes it an excellent precursor for the synthesis of fused heterocyclic systems. By reacting with appropriate bifunctional electrophiles, the pyridinone ring can be annulated to form various polycyclic structures of medicinal and material interest.

A common strategy involves the reaction of the 4-amino group with a reagent that can subsequently cyclize onto the pyridinone ring. For example, the reaction of 3-aminopyridin-2(1H)-ones with chloroacetyl chloride can lead to the formation of 1H-pyrido[2,3-b] chembk.comacs.orgoxazin-2(3H)-ones researchgate.net. This transformation proceeds through initial acylation of the amino group, followed by an intramolecular nucleophilic attack of the pyridinone oxygen onto the newly introduced electrophilic center.

Another approach is the reaction with reagents that can engage both the amino group and the N-1 position of the pyridinone. For instance, 2-aminopyridine (B139424) derivatives are known to react with alkyl acrylates to form 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-ones acs.orgacs.org. Although this involves the ring nitrogen of pyridine itself, similar cyclization patterns could be envisioned for this compound with suitable reagents.

Furthermore, the reaction of 3-aminothieno[2,3-b]pyridines with triethyl orthoformate has been shown to yield pyridothienopyrimidinone derivatives researchgate.net, highlighting another potential cyclization strategy for the title compound.

| Starting Material | Reagent(s) | Fused Heterocyclic Product | Reference |

| 3-Amino-6-methyl-4-phenylpyridin-2(1H)-one | Chloroacetyl chloride | 7-Methyl-8-phenyl-1H-pyrido[2,3-b] chembk.comacs.orgoxazin-2(3H)-one | researchgate.net |

| 2-Aminopyridine | Ethyl acrylate | 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one | acs.org |

| 3-Amino-6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carboxamide | Triethyl orthoformate | Pyridothienopyrimidinone derivative | researchgate.net |

This table provides examples of the formation of condensed heterocyclic systems from analogous aminopyridine and aminopyridinone precursors.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 4 Amino 3 Fluoropyridin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Pyridinone Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the local electronic environment of individual atoms.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. For 4-Amino-3-fluoropyridin-2(1H)-one, the ¹H NMR spectrum exhibits characteristic signals that correspond to the protons on the pyridinone ring and the amino group. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-withdrawing effects of the fluorine atom and the carbonyl group, as well as the electron-donating nature of the amino group. The coupling between adjacent non-equivalent protons and between protons and the fluorine atom results in specific splitting patterns (multiplicities), which are crucial for assigning the signals to their respective protons.

Interactive Data Table: ¹H NMR Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |

|---|---|---|---|---|

| H-5 | 6.78 | dd | J = 7.6, 2.0 | sigmaaldrich.com |

| H-6 | 5.95 | t | J = 7.6 | sigmaaldrich.com |

| NH₂ | 5.45 | br s | - | sigmaaldrich.com |

| NH | 10.5 | br s | - | sigmaaldrich.com |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. For instance, the carbonyl carbon (C-2) is typically observed at a significantly downfield chemical shift due to the deshielding effect of the double-bonded oxygen atom. The carbon atom directly bonded to the fluorine (C-3) will show a characteristic large one-bond carbon-fluorine coupling constant (¹JCF).

Interactive Data Table: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Reference |

|---|---|---|---|

| C-2 | 156.4 | - | sigmaaldrich.com |

| C-3 | 129.5 | d, J = 184.0 | sigmaaldrich.com |

| C-4 | 128.8 | d, J = 13.0 | sigmaaldrich.com |

| C-5 | 122.9 | d, J = 4.0 | sigmaaldrich.com |

| C-6 | 101.9 | - | sigmaaldrich.com |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. biophysics.orged.ac.uk Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique provides a clean spectrum, often with a single peak for each unique fluorine environment, in the absence of coupling. biophysics.orged.ac.ukscience.gov The chemical shift of the fluorine atom in this compound provides direct evidence of its presence and information about its electronic surroundings. science.gov The coupling of the fluorine atom to adjacent protons (H-F coupling) and carbons (C-F coupling) can also be observed, further confirming the structure.

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule. wikipedia.orgcreative-biostructure.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule. sdsu.eduyoutube.com For this compound, COSY would show correlations between H-5 and H-6, confirming their adjacent positions on the pyridinone ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates the chemical shifts of protons with the chemical shifts of the carbon atoms they are directly attached to. wikipedia.orgsdsu.eduprinceton.edu This is instrumental in assigning the protonated carbons in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and conformation of a molecule in solution.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition and thus the molecular formula of the compound. nih.gov The observed mass is compared to the calculated mass for the proposed formula, with a high degree of accuracy providing strong evidence for the compound's identity.

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the protonated molecule. nih.govmdpi.comnih.gov By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce the connectivity of the atoms within the molecule, providing further structural confirmation. nih.govmdpi.comnih.gov

Interactive Data Table: Mass Spectrometry Data for this compound

| Technique | Observed m/z | Ion | Reference |

|---|---|---|---|

| LCMS | 129.1 | [M+H]⁺ | sigmaaldrich.com |

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS provide a wealth of information about the structure of a molecule in the solution and gas phases, respectively, X-ray crystallography offers a definitive and highly detailed picture of the molecule's structure in the solid state. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The diffraction data can be used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined. nih.gov

An X-ray crystal structure provides unambiguous proof of the atomic connectivity and the stereochemistry of the molecule. acs.org It also reveals detailed information about bond lengths, bond angles, and torsion angles, offering insights into the molecule's conformation and intermolecular interactions, such as hydrogen bonding, in the solid state. nih.govmdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for identifying the functional groups present within a molecule. By probing the characteristic vibrations of chemical bonds, these techniques provide a molecular fingerprint, offering insights into the structural framework of a compound. For this compound, while specific experimental spectra are not widely published in peer-reviewed literature, a detailed analysis of its vibrational modes can be predicted based on established group frequencies and data from analogous molecular structures.

The primary functional groups that characterize this compound are the amino group (-NH₂), the cyclic amide (pyridinone) moiety containing a carbonyl group (C=O), the carbon-fluorine bond (C-F), and the substituted pyridine (B92270) ring. The vibrational spectrum is expected to be complex, with coupling between various modes, but key characteristic bands can be assigned with a high degree of confidence. Theoretical studies, often employing Density Functional Theory (DFT), are a standard method for obtaining and assigning vibrational frequencies in the absence of experimental data, as demonstrated in studies of similar molecules like 3-amino-2-bromopyridine (B189615) and 4-amino-2-bromopyridine.

Amino Group (-NH₂) Vibrations

The amino group gives rise to several distinct vibrational modes. The N-H stretching vibrations are typically observed in the high-frequency region of the spectrum. One would expect to see two distinct bands corresponding to the asymmetric and symmetric stretching of the N-H bonds. In similar amino-substituted heterocyclic compounds, these bands are strong in the IR spectrum. Additionally, the NH₂ scissoring (in-plane bending) mode is a characteristic vibration that appears in the 1650-1580 cm⁻¹ region. Other bending vibrations, such as wagging and twisting, occur at lower frequencies.

Carbonyl Group (C=O) Vibrations

The C=O stretching vibration of the pyridinone ring is one of the most intense and readily identifiable bands in the IR spectrum. For cyclic amides (lactams), the position of this band is sensitive to ring strain, conjugation, and hydrogen bonding. In the solid state, intermolecular hydrogen bonding involving the N-H of the amino group and the C=O group can lead to a significant lowering of the C=O stretching frequency compared to the gas phase or dilute solution. For 2(1H)-pyridinone structures, this band is typically observed in the 1650-1690 cm⁻¹ range.

Carbon-Fluorine (C-F) Vibrations

The C-F stretching vibration is typically found in the 1400-1000 cm⁻¹ region of the IR spectrum. Its exact position can be influenced by the other substituents on the aromatic ring. This band is usually strong in the IR spectrum due to the large dipole moment change associated with the C-F bond stretching.

Pyridinone Ring Vibrations

The pyridine ring itself gives rise to a series of characteristic stretching and bending vibrations. The C=C and C-N stretching vibrations within the ring are expected to appear in the 1600-1400 cm⁻¹ region. The pattern of these bands can be indicative of the substitution pattern on the ring. In-plane and out-of-plane C-H bending vibrations also provide structural information.

The following tables summarize the expected characteristic vibrational frequencies for this compound based on the analysis of its functional groups and comparison with similar compounds.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3450 - 3300 | Medium-Strong | Asymmetric N-H Stretch | Amino (-NH₂) |

| 3350 - 3200 | Medium-Strong | Symmetric N-H Stretch | Amino (-NH₂) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic Ring |

| 1690 - 1650 | Very Strong | C=O Stretch | Pyridinone |

| 1650 - 1580 | Medium | NH₂ Scissoring | Amino (-NH₂) |

| 1600 - 1450 | Medium-Strong | C=C and C-N Ring Stretching | Pyridinone Ring |

| 1300 - 1200 | Strong | C-F Stretch | Fluoro (-F) |

| 850 - 750 | Strong | C-H Out-of-plane Bending | Aromatic Ring |

Table 2: Predicted Raman Scattering Bands for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3450 - 3300 | Weak | Asymmetric N-H Stretch | Amino (-NH₂) |

| 3350 - 3200 | Weak | Symmetric N-H Stretch | Amino (-NH₂) |

| 3100 - 3000 | Strong | C-H Stretch | Aromatic Ring |

| 1690 - 1650 | Medium | C=O Stretch | Pyridinone |

| 1600 - 1450 | Very Strong | C=C and C-N Ring Stretching | Pyridinone Ring |

| 1300 - 1200 | Medium | C-F Stretch | Fluoro (-F) |

| 1050 - 950 | Strong | Ring Breathing Mode | Pyridinone Ring |

Computational Chemistry and Theoretical Investigations of 4 Amino 3 Fluoropyridin 2 1h One

Quantum Chemical Calculations (e.g., DFT) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. nih.govnih.gov These calculations solve approximations of the Schrödinger equation to find the lowest energy state (ground state) of the molecule, which corresponds to its most stable geometry. nih.gov For 4-Amino-3-fluoropyridin-2(1H)-one, DFT methods like B3LYP, combined with a suitable basis set such as 6-311+G(d,p), can be employed to fully optimize the molecular geometry without symmetry constraints. nih.gov

The optimization process yields critical data on bond lengths, bond angles, and dihedral angles, defining the molecule's shape. For instance, calculations on related aminopyridine structures have shown that the exocyclic amino group (-NH2) often adopts a pyramidal conformation rather than a planar one. nih.gov The introduction of a fluorine atom and a carbonyl group in this compound would significantly influence the geometry and electronic properties of the pyridine (B92270) ring through inductive and resonance effects. The optimized geometry is the foundation for all further computational analyses, including the prediction of spectroscopic and reactivity parameters.

Table 1: Illustrative Predicted Geometrical Parameters for this compound using DFT (Note: These are representative values for illustrative purposes, as specific literature data was not found.)

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Length | C2=O | ~1.24 Å |

| Bond Length | C3-F | ~1.36 Å |

| Bond Length | C4-N(H2) | ~1.37 Å |

| Bond Angle | F-C3-C4 | ~118° |

| Bond Angle | N(H2)-C4-C5 | ~121° |

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Charge Transfer

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. pearson.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. pearson.comresearchgate.net

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy relates to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. emerginginvestigators.org A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. emerginginvestigators.org

In D-π-A (Donor-π-Acceptor) type molecules, the spatial distribution of these orbitals can indicate the potential for intramolecular charge transfer (ICT), where electron density moves from the donor part (HOMO) to the acceptor part (LUMO) upon excitation. nih.govarxiv.org For this compound, the amino group would likely contribute significantly to the HOMO, while the electron-withdrawing fluorine atom and the pyridinone ring would heavily influence the LUMO. Analysis of the HOMO-LUMO distribution would clarify the nature and extent of charge transfer within the molecule.

Table 2: Illustrative FMO Properties for this compound (Note: These are representative values for illustrative purposes, as specific literature data was not found.)

| Property | Predicted Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a second molecule (receptor), such as a protein or enzyme, to form a stable complex. rjptonline.orgresearchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, docking simulations could be performed against various biological targets. For example, related pyridazinone scaffolds have been investigated as inhibitors of Fatty Acid-Binding Protein 4 (FABP4), a target for metabolic diseases. nih.gov The simulation would place the ligand into the active site of the target protein and calculate a binding affinity or docking score, typically in kcal/mol, which estimates the strength of the interaction. rjptonline.orgresearchgate.net

The analysis of the docked pose reveals key intermolecular interactions, such as:

Hydrogen bonds: Formed between the amino or carbonyl groups of the ligand and amino acid residues like lysine (B10760008) or aspartic acid in the protein. rjptonline.org

Hydrophobic interactions: Involving the aromatic ring of the ligand and nonpolar residues.

Halogen bonds: The fluorine atom could act as a halogen bond donor, interacting with electron-rich pockets in the target.

Following docking, molecular dynamics (MD) simulations can be run to study the stability of the ligand-receptor complex over time, providing insights into conformational changes and the dynamic nature of the binding.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target (Note: These are representative values for illustrative purposes, as specific literature data was not found.)

| Parameter | Result |

|---|---|

| Target Protein | Tyrosine Kinase (e.g., 1T46) |

| Binding Affinity | -8.5 kcal/mol |

| Interacting Residues | LYS623, GLU640, ASP810 |

Spectroscopic Parameter Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict spectroscopic parameters, which is invaluable for confirming the structure of newly synthesized compounds. rsc.org DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, are widely employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei. rsc.orgmdpi.com

The theoretical chemical shifts are calculated and often scaled or referenced against a standard compound like tetramethylsilane (B1202638) (TMS) to allow for direct comparison with experimental data. mdpi.comresearchgate.net Such predictions are instrumental in assigning peaks in complex NMR spectra and confirming the correct chemical structure. mdpi.com

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculations help in assigning specific vibrational modes (e.g., C=O stretch, N-H bend, C-F stretch) to the observed absorption bands, providing further structural confirmation. rsc.org

Table 4: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound (Note: These are representative values for illustrative purposes, as specific literature data was not found.)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C2 (C=O) | 160.5 | H (on N1) | 11.5 |

| C3 (C-F) | 145.2 (doublet, JCF ≈ 240 Hz) | H (on C5) | 7.4 |

| C4 (C-NH₂) | 148.8 | H (on C6) | 7.9 |

| C5 | 115.1 | H (on NH₂) | 5.8 (broad) |

Exploration of Biological and Pharmacological Activities of 4 Amino 3 Fluoropyridin 2 1h One Derivatives

Relevance of Fluorine Substitution in Bioactivity Modulation

The strategic placement of fluorine atoms in drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological profiles. Fluorine's unique properties, such as its small size and high electronegativity, can significantly influence a molecule's metabolic stability, binding affinity, and physicochemical properties. researchgate.netnih.gov The introduction of fluorine can block metabolic pathways, thereby increasing the drug's half-life. mdpi.com For instance, fluorination can render compounds more resistant to oxidation. nih.gov

Furthermore, fluorine substitution can alter the electronic properties of a molecule, which can in turn affect its interaction with biological targets. researchgate.net While fluorine can sometimes have a detrimental effect on binding affinity, in other cases it has been shown to enhance it. nih.gov The influence of fluorine on properties like lipophilicity and hydrogen bonding capabilities can also impact a compound's absorption and distribution in the body. researchgate.netmdpi.com The strategic incorporation of fluorine continues to be a valuable tool in the design of novel therapeutic agents with improved efficacy and pharmacokinetic properties. researchgate.net

Pyridine-Based Scaffolds in Medicinal Chemistry

Pyridine (B92270) and its derivatives are fundamental building blocks in the field of medicinal chemistry, appearing in a vast number of FDA-approved drugs. rsc.orgrsc.org This prevalence is due to the pyridine ring's ability to act as a bioisostere for other aromatic rings, like benzene, and its capacity to engage in various biological interactions. rsc.orgnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can be crucial for binding to biological targets and for improving water solubility. nih.govresearchgate.net

The versatility of the pyridine scaffold allows for extensive chemical modifications, enabling the fine-tuning of a compound's pharmacological properties. bohrium.com Pyridine-containing compounds have demonstrated a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. nih.govnih.gov The pyridinone core, a derivative of pyridine, is also a privileged scaffold in drug discovery, known for its presence in compounds with diverse therapeutic applications. nih.govbohrium.com The ability to easily functionalize the pyridinone ring makes it an attractive starting point for the development of new drugs. bohrium.com

Investigation of Enzymatic Inhibition Profiles (e.g., BACE1 inhibitors for related compounds)

Pyridinone-containing compounds have shown potential as inhibitors of various enzymes, a key strategy in the treatment of numerous diseases. bohrium.com One notable area of investigation is the development of inhibitors for β-site amyloid precursor protein cleaving enzyme (BACE1), a key target in Alzheimer's disease research. nih.govmdpi.com The inhibition of BACE1 is sought to reduce the production of amyloid-β peptides, which are central to the formation of amyloid plaques in the brains of Alzheimer's patients. nih.govmdpi.com

Several studies have focused on designing BACE1 inhibitors that incorporate a pyridine or pyridinone scaffold. acs.orgnih.gov These scaffolds can be modified to fit into the active site of the BACE1 enzyme and interact with key residues, such as the catalytic aspartic acid dyad. mdpi.com For example, researchers have developed potent BACE1 inhibitors by incorporating a pyridine ring to improve properties like water solubility and binding affinity. researchgate.net The structural diversity and synthetic accessibility of pyridinone derivatives make them promising candidates for the development of novel and effective enzyme inhibitors for a range of therapeutic targets. bohrium.com

Modulation of Ion Channels (e.g., Potassium Channel Blockade for related 4-aminopyridines)

Derivatives of 4-aminopyridine (B3432731) are well-known for their ability to modulate the activity of ion channels, particularly voltage-gated potassium (Kv) channels. nih.govabcam.comcaymanchem.com 4-Aminopyridine itself is a non-selective blocker of Kv channels and is used clinically to improve symptoms in patients with multiple sclerosis by enhancing nerve conduction in demyelinated axons. nih.govyoutube.com The mechanism of action involves the physical blockage of the ion-conducting pore of the channel. nih.govnih.gov

The introduction of a fluorine atom to the 4-aminopyridine scaffold, as seen in 3-fluoro-4-aminopyridine, maintains the ability to block Kv channels. nih.gov Structure-activity relationship studies have shown that the position and type of substituent on the pyridine ring can significantly influence the potency of these compounds as potassium channel blockers. nih.gov For instance, some derivatives have been found to be more potent than the parent compound, 4-aminopyridine. nih.gov The ability of these fluorinated aminopyridine derivatives to interact with and block potassium channels makes them valuable tools for studying ion channel function and potential therapeutic agents for conditions involving aberrant ion channel activity. nih.govnih.govresearchgate.net

Anticancer Activity Studies of 4-Amino-3-fluoropyridin-2(1H)-one Analogues

The search for novel anticancer agents has led to the exploration of a wide variety of chemical scaffolds, including pyridinone derivatives. bohrium.com The 4-amino-2(1H)-pyridinone core has been identified as a promising scaffold for the development of new cytotoxic agents. nih.gov Studies have shown that analogues of this compound can exhibit significant antiproliferative activity against various cancer cell lines. nih.govnih.gov

For example, novel fluorine-substituted 3-deazacytosines, which are analogues of 4-amino-2(1H)-pyridinone, have been synthesized and evaluated for their antitumor activity. nih.gov While many of these compounds showed modest activity in cell culture, certain nucleoside derivatives demonstrated confirmed in vivo activity against lymphocytic leukemia in mice. nih.gov The introduction of fluorine can also play a role in the cytotoxicity of related compounds, such as fluorinated pyrimidines. nih.govnih.gov The structural modifications of the 4-aminopyridinone scaffold, including the incorporation of fluorine and the attachment of various substituents, offer a promising avenue for the discovery of new and more effective anticancer drugs. nih.govmdpi.comresearchgate.netuniv.kiev.ua

Antimicrobial and Antiviral Efficacy of Pyridinone Derivatives

Pyridinone derivatives have emerged as a significant class of compounds with a broad spectrum of antimicrobial and antiviral activities. nih.govnih.gov The pyridine nucleus is a common feature in many compounds exhibiting therapeutic properties against various pathogens. nih.govopenaccessjournals.com The functionalization of the pyridinone scaffold has led to the development of agents with potent activity against both bacteria and viruses. bohrium.comontosight.ai

In the realm of antibacterial agents, pyridinone derivatives have been shown to be effective against a range of Gram-positive bacteria. frontiersin.org For instance, certain substituted 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated strong antibacterial activity, comparable to existing antibiotics. frontiersin.org The introduction of fluorine into the structure of these compounds has been shown to enhance their antibacterial efficacy. frontiersin.org

With respect to antiviral activity, pyridinone-containing molecules have been investigated for their efficacy against various viruses, including influenza and coronaviruses. acs.org The incorporation of fluorine atoms into benzothiazolyl-pyridine hybrids has been shown to enhance their antiviral activity against H5N1 and SARS-CoV-2. acs.org Furthermore, fluorinated nucleosides, which can be considered related to pyridinone nucleoside analogues, have demonstrated significant antiviral properties and have led to the development of several FDA-approved drugs. mdpi.com The diverse mechanisms of action and the potential for structural optimization make pyridinone derivatives a promising area for the discovery of new antimicrobial and antiviral therapies. nih.gov

Neuroimaging Applications of Fluorinated Pyridinones (e.g., PET Tracers for Myelin Imaging)

Fluorinated pyridinone derivatives, particularly those based on the 4-aminopyridine scaffold, have shown significant promise as imaging agents for positron emission tomography (PET). nih.gov PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. The ability to label these compounds with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) makes them suitable for this application.

A key area of interest is the use of these compounds as PET tracers for imaging demyelination, a hallmark of diseases like multiple sclerosis. nih.gov The rationale behind this application is that 4-aminopyridine and its derivatives bind to voltage-gated potassium channels that become exposed in demyelinated axons. nih.govresearchgate.net A radiofluorinated analog of 4-aminopyridine, [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP), has been shown to bind to these channels and can be used to detect demyelinated lesions in animal models. nih.gov This suggests that this compound and its analogues could potentially be developed into novel PET tracers for the in vivo imaging of myelin, which would be a valuable tool for diagnosing and monitoring the progression of demyelinating diseases.

Other Potential Biological Targets and Mechanisms of Action

Antiviral Activity

The structural similarity of this compound nucleoside analogues to naturally occurring nucleosides, which makes them effective anticancer agents, also positions them as potential antiviral drugs. This is because many antiviral therapies work by interfering with viral replication through the inhibition of viral polymerases. For instance, a novel fluoropyrazole ribonucleoside, which shares structural features with the this compound core, has demonstrated significant anti-influenza activity in vitro. nih.gov The mechanism is thought to involve the inhibition of viral RNA polymerase. nih.gov

Furthermore, the broader class of 4-aminoquinoline (B48711) derivatives has been investigated for activity against a range of viruses. Notably, some of these compounds have shown inhibitory potential against the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. accscience.com While direct studies on this compound derivatives are pending, their structural resemblance suggests that they could also target viral proteases or polymerases.

Anti-inflammatory Properties

Derivatives of pyridazinone, a class of compounds structurally related to pyridinones, have been reported to possess anti-inflammatory and antioxidant properties. nih.gov These compounds have been shown to interact with biomolecules such as DNA and plasma proteins, suggesting multiple potential mechanisms for their anti-inflammatory effects. nih.gov Some pyridazinone derivatives are known to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. researchgate.netmdpi.com Additionally, certain 4-amino-substituted isoindoline-1,3-diones, which share some structural motifs with the compounds of interest, have demonstrated potent anti-inflammatory properties by reducing key inflammation markers like nitrate (B79036) and IL-6. nih.gov These compounds were also found to have a high binding affinity for sigma and serotonin (B10506) receptors, which are linked to cellular inflammation. nih.gov Given these findings, it is plausible that this compound derivatives could exert anti-inflammatory effects through similar mechanisms.

Enzyme Inhibition

The potential for this compound derivatives to act as enzyme inhibitors extends beyond viral enzymes. The core structure is a versatile scaffold that can be adapted to target a variety of enzymatic active sites. For example, research on structurally similar pyrazole (B372694) derivatives has shown that they can inhibit enzymes like IMP dehydrogenase. nih.gov Furthermore, the related 4-amino and 4-ureido pyridazin-3(2H)-one scaffold has been identified as a novel inhibitor of Fatty Acid Binding Protein 4 (FABP4), which is implicated in metabolic diseases and cancer. nih.gov This raises the possibility that this compound derivatives could be engineered to selectively inhibit other disease-relevant enzymes.

The table below summarizes the potential biological targets and mechanisms of action for this compound and its derivatives based on the activity of structurally related compounds.

| Potential Biological Target | Potential Mechanism of Action | Supporting Evidence from Related Compounds | Citation |

| Viral Polymerases | Inhibition of viral replication | Anti-influenza activity of a fluoropyrazole ribonucleoside. | nih.gov |

| Viral Proteases (e.g., SARS-CoV-2 Mpro) | Inhibition of viral protein processing | Inhibitory potential of 4-aminoquinoline derivatives against SARS-CoV-2 Mpro. | accscience.com |

| Cyclooxygenase-2 (COX-2) | Reduction of prostaglandin (B15479496) synthesis, leading to anti-inflammatory effects. | COX-2 inhibition by pyridazinone derivatives. | researchgate.netmdpi.com |

| Sigma and Serotonin Receptors | Modulation of inflammatory pathways | High binding affinity of 4-amino-substituted isoindoline-1,3-diones. | nih.gov |

| IMP Dehydrogenase | Disruption of nucleotide metabolism | Inhibition by pyrazole derivatives. | nih.gov |

| Fatty Acid Binding Protein 4 (FABP4) | Modulation of lipid metabolism | Inhibition by 4-amino and 4-ureido pyridazin-3(2H)-one derivatives. | nih.gov |

Applications in Chemical Biology and Material Science

Utility as Chemical Probes in Biological Systems

While the direct application of 4-Amino-3-fluoropyridin-2(1H)-one as a fluorescent probe for imaging is not extensively documented in publicly available research, its derivatives have been synthesized and evaluated for their biological activity, suggesting their potential as chemical probes to investigate biological processes. The term "chemical probe" in this context extends to molecules that can be used to elucidate biological pathways or identify therapeutic targets through their interactions with biological macromolecules.

Research into fluorinated deaza-analogues of cytosine has led to the synthesis of 4-amino-3-fluoro-1-β-D-ribofuranosyl-2(1H)-pyridinone, a nucleoside derivative of the title compound. nih.gov This and related compounds have been investigated for their antitumor properties. The study revealed that these compounds exhibit activity against L1210 lymphoid leukemia cells in culture, indicating an interaction with biological systems relevant to cancer. nih.gov The activity of these compounds suggests they could be used as probes to study the mechanisms of cancer cell proliferation and to identify potential drug targets.

The core structure of this compound, as a pyridinone derivative, is found in various biologically active molecules. For instance, 3-aminopyridin-2(1H)-ones are recognized as privileged structures in the development of enzyme inhibitors and receptor modulators. While not the exact compound, this highlights the potential of the pyridinone scaffold in designing molecules that can probe biological systems.

Role in Agrochemical Research and Development

The direct application of this compound in commercial agrochemical products is not well-documented. However, the structural motif of aminopyridinones is relevant in the field. A closely related compound, 4-Amino-3,5-dichloro-6-fluoro-2-pyridone, is a known environmental transformation product of the herbicide Fluroxypyr. nih.gov Fluroxypyr is a systemic herbicide used for the control of broadleaf weeds. The formation of a pyridone metabolite suggests that this chemical class is relevant to the mode of action and environmental fate of certain agrochemicals.

The presence of a fluorine atom in this compound is significant, as fluorine-containing compounds are increasingly important in modern agrochemicals. The introduction of fluorine can alter the biological activity, metabolic stability, and physicochemical properties of a molecule. Research in agrochemicals often involves the synthesis and screening of novel fluorinated compounds to discover new active ingredients with improved efficacy and environmental profiles. While specific research on this compound in this context is limited, its structure represents a potential starting point for the synthesis of new agrochemical candidates.

The following table summarizes the properties of a related agrochemical metabolite:

| Compound Name | CAS Number | Molecular Formula | Application/Relevance |

| 4-Amino-3,5-dichloro-6-fluoro-2-pyridone | Not available | C5H3Cl2FN2O | Environmental transformation product of the herbicide Fluroxypyr nih.gov |

Integration into Advanced Polymeric and Coating Materials

There is currently limited publicly available information specifically detailing the integration of this compound into advanced polymeric and coating materials. However, the functionalities present in the molecule, namely the amino group and the pyridinone ring, suggest potential applications in polymer science.

Amino groups are commonly used as reactive sites for polymerization reactions, allowing the incorporation of the molecule into polymer chains. The pyridinone structure, with its potential for hydrogen bonding and its thermal stability, could impart specific properties to a polymer matrix. Fluorinated polymers are well-known for their unique characteristics, including high thermal stability, chemical resistance, and low surface energy, which are desirable for advanced coatings.

The synthesis of molecularly imprinted polymers (MIPs) for amino acid derivatives has been demonstrated using vinylpyridine as a functional monomer. This indicates that pyridine-containing structures can be effectively incorporated into polymer networks to create materials with specific recognition capabilities. While this research does not directly involve this compound, it highlights a potential avenue for its use in creating functional polymers.

Given the general interest in fluorinated and nitrogen-containing heterocyclic compounds for material science applications, it is plausible that this compound could be explored in future research for the development of specialty polymers and coatings with tailored properties.

Future Perspectives and Challenges in 4 Amino 3 Fluoropyridin 2 1h One Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of 4-Amino-3-fluoropyridin-2(1H)-one has been documented, with one notable method involving the bis-defluorination of 4-amino-3,5,6-trifluoro-2(1H)-pyridinone using hydrazine. nih.gov Another approach starts from pentafluoropyridine, which is converted to 4-amino-3,5-difluoro-2(1H)-pyridinone in five steps. nih.gov While effective, these routes may involve harsh reagents and multiple steps, highlighting the need for more efficient and environmentally benign synthetic strategies.

Future research should focus on the development of novel synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry. This could involve:

Catalytic Methods: Exploring transition-metal-catalyzed C-H activation and amination reactions could provide more direct and atom-economical routes to the pyridinone core. For instance, Rh(III)-catalyzed C–H functionalization has been successfully used to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. kpi.ua

Flow Chemistry: The use of microreactor technology could enable safer handling of potentially hazardous reagents and allow for precise control over reaction parameters, leading to improved yields and purity.

Biocatalysis: Employing enzymes for specific transformations could offer a highly selective and sustainable alternative to traditional chemical methods.

Comprehensive Structure-Activity Relationship (SAR) Studies

Currently, there is a limited body of research specifically detailing the structure-activity relationships (SAR) of this compound derivatives. Early studies have shown that the nucleoside derivative, 4-amino-3-fluoro-1-β-D-ribofuranosyl-2(1H)-pyridinone, exhibits antitumor activity. nih.gov However, a systematic exploration of how modifications to the core structure impact biological activity is lacking.

Future SAR studies should systematically investigate the following:

Substitution at the N1-position: Exploring a diverse range of substituents at the N1-position of the pyridinone ring, including alkyl, aryl, and heterocyclic moieties, is essential. This could reveal crucial interactions with biological targets.

Modification of the Amino Group: Acylation, alkylation, and arylation of the 4-amino group could modulate the compound's electronic properties and hydrogen bonding capabilities, potentially leading to enhanced potency and selectivity.

Introduction of Additional Substituents: Probing the effect of further substitution on the pyridine (B92270) ring could identify new pockets for interaction with target proteins.

A significant challenge will be the synthesis of a diverse library of analogs to enable comprehensive SAR studies. The development of efficient and versatile synthetic methodologies, as discussed in the previous section, will be paramount to achieving this.

Table 1: Investigated Analogues and their Reported Activities

| Compound/Analogue | Modification | Reported Activity | Reference |

| This compound | Parent Compound | Antitumor activity of its nucleoside derivative | nih.gov |

| 4-Amino-3-fluoro-1-β-D-ribofuranosyl-2(1H)-pyridinone | N1-ribosylation | Antitumor activity (ID50 > 1 x 10⁻⁵ M in L1210 cells) | nih.gov |

This table is based on limited available data and highlights the need for further research.

Exploration of New Therapeutic Avenues

The primary therapeutic potential of this compound investigated to date is its antitumor activity. nih.gov However, the structural motifs present in this molecule suggest that it could be active against a range of other biological targets. The broader class of 4-aminopyridine (B3432731) derivatives has shown a wide array of pharmacological effects, including anti-inflammatory and neuroprotective properties. nih.govnih.gov

Future research should aim to explore new therapeutic applications for this compound and its derivatives, including:

Kinase Inhibition: The pyridinone scaffold is a known hinge-binding motif for many kinases, which are crucial targets in cancer and inflammatory diseases. nih.govnih.gov Screening against a panel of kinases could identify novel inhibitory activities.

Antiviral Activity: Nucleoside analogs are a cornerstone of antiviral therapy. Given that a nucleoside derivative of this compound has been synthesized, its evaluation against a panel of viruses is a logical next step. nih.gov Related 4-aminopyrimidine (B60600) N-oxides have demonstrated antiviral activity against the tick-borne encephalitis virus. nih.gov

Anti-inflammatory Effects: The related compound, 4-aminopyridine, has been shown to attenuate inflammation and apoptosis. nih.govnih.gov Investigating whether this compound shares these properties could open up new avenues for treating inflammatory conditions.

A key challenge will be the identification of specific molecular targets for any observed biological activity. This will require a combination of biochemical assays, proteomics, and other advanced molecular biology techniques.

Advances in Computational Drug Design and Material Science Applications

Computational Drug Design:

In silico methods are powerful tools that can accelerate the drug discovery process by predicting the binding of small molecules to protein targets. For this compound, computational studies could be instrumental in:

Target Identification: Docking the compound into the binding sites of various enzymes and receptors could help to identify potential biological targets.

SAR Prediction: Molecular modeling can be used to rationalize the results of SAR studies and to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective compounds. nih.govresearchgate.net

ADMET Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the development process.

A major challenge in this area is the lack of experimentally determined three-dimensional structures of this compound bound to a protein target. Such structures are crucial for accurate and reliable computational predictions.

Material Science Applications:

The unique properties of fluorinated organic molecules have led to their widespread use in material science. nih.gov The incorporation of fluorine can enhance thermal stability, chemical resistance, and alter the electronic properties of materials. While the material science applications of this compound have not been explored, its structure suggests potential for:

Polymer Synthesis: The amino and pyridinone functionalities could be utilized for the synthesis of novel polymers, such as polyamides or polyimides. kpi.uaresearchgate.net The fluorine atom could impart desirable properties like low dielectric constants and high thermal stability to these materials.

Organic Electronics: Fluorinated organic compounds are of interest for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound could make it a suitable building block for new organic electronic materials.

The primary challenge in this domain is the current lack of fundamental research into the material properties of this compound and its derivatives. Significant exploratory work is needed to synthesize and characterize polymers and other materials incorporating this scaffold.

Q & A

(Basic) What established synthetic methodologies are available for 4-Amino-3-fluoropyridin-2(1H)-one?

Methodological Answer:

The synthesis of fluorinated pyridinone derivatives often involves cyclization reactions or modifications of pre-existing pyridine scaffolds. For example, patents describe multi-step processes for analogous compounds, such as RX-3117, which include:

Fluorination : Introducing fluorine via nucleophilic substitution or electrophilic fluorinating agents.

Cyclopentene Ring Formation : Stereoselective synthesis of cyclopentene intermediates (e.g., using dihydroxylation or epoxidation) .

Coupling Reactions : Linking pyrimidinone moieties to functionalized cyclopentene rings via glycosidic or Suzuki-Miyaura cross-coupling .

Key steps require precise control of temperature, solvent polarity (e.g., DMF or THF), and catalytic systems (e.g., palladium catalysts for cross-couplings).

(Advanced) How can reaction conditions be optimized to improve yield and regioselectivity in fluoropyridinone synthesis?

Methodological Answer:

Optimization strategies include:

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during fluorination.

- Catalyst Screening : Pd(PPh₃)₄ or Buchwald-Hartwig catalysts enhance coupling efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates.

- Protecting Groups : Use of tert-butyldimethylsilyl (TBS) groups to shield reactive amines during cyclization .

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80°C | ↑ Yield by 15–20% |

| Catalyst Loading | 5 mol% Pd | ↑ Regioselectivity |

| Solvent | Anhydrous DMF | ↑ Reaction Rate |

Data adapted from fluoropyridinone analogs .

(Basic) What spectroscopic and analytical techniques confirm the structure of this compound?

Methodological Answer:

- 1H NMR : Peaks at δ 6.8–7.2 ppm (pyridinone ring protons), δ 4.5–5.0 ppm (amine protons). Splitting patterns confirm fluorine coupling .

- IR Spectroscopy : Bands at 1650–1700 cm⁻¹ (C=O stretch), 3300–3500 cm⁻¹ (N-H stretch) .

- Mass Spectrometry : Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z 157.05 for C₅H₄FN₂O).

- Elemental Analysis : Validate %C, %H, %N within ±0.3% of calculated values .

(Advanced) How can researchers address discrepancies in spectral data interpretation for fluorinated pyridinones?

Methodological Answer:

- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by fluorine’s magnetic anisotropy.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify assignments .

- Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to track amine or carbonyl groups in complex spectra .

(Basic) What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Storage : Inert atmosphere (argon) at 2–8°C to prevent hydrolysis .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

(Advanced) What pharmacological applications are explored for fluorinated pyridinone analogs?

Methodological Answer:

- Antimicrobial Agents : Quinolinone derivatives (e.g., MHY2251) show SIRT1 inhibition, inducing apoptosis in cancer cells .

- Nucleoside Analogs : Fluorinated arabinofuranosyl cytidine derivatives exhibit antiviral activity via RNA polymerase inhibition .

- Kinase Inhibitors : Structural analogs (e.g., DS-5272) target cyclin-dependent kinases, with IC₅₀ values <100 nM .

(Advanced) How can researchers mitigate low yields in multi-step syntheses of fluoropyridinones?

Methodological Answer:

- Intermediate Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes byproducts early.

- Flow Chemistry : Continuous flow systems improve heat/mass transfer in exothermic steps (e.g., fluorination) .

- Design of Experiments (DoE) : Statistical optimization of variables (pH, stoichiometry) identifies critical factors .

(Basic) What are the solubility and stability profiles of this compound?

Methodological Answer:

- Solubility : Soluble in DMSO (>50 mg/mL), sparingly soluble in water (<1 mg/mL).

- Stability : Degrades under UV light; store in amber vials. Stable in pH 6–8 buffers for 24 hours .

(Advanced) What computational tools predict reactivity and regioselectivity in fluoropyridinone derivatives?

Methodological Answer:

- Docking Studies : AutoDock Vina models interactions with biological targets (e.g., SIRT1) .

- Reactivity Descriptors : Fukui indices (calculated via Gaussian) identify nucleophilic/electrophilic sites .

- Machine Learning : QSAR models trained on pyridinone datasets predict cytotoxicity or metabolic stability .

(Basic) What are the key challenges in scaling up fluoropyridinone synthesis for preclinical studies?

Methodological Answer:

- Purification : Crystallization challenges due to polar functional groups; use anti-solvents (e.g., MTBE).

- Cost of Fluorinating Agents : Select cheaper alternatives (e.g., Selectfluor® over DAST) .

- Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., <500 ppm DMF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.